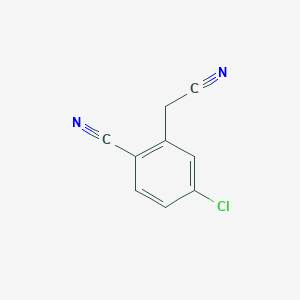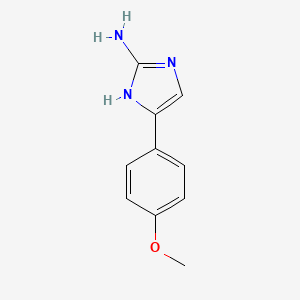
5-(4-Methoxyphenyl)-1H-imidazol-2-amine
Overview
Description
5-(4-Methoxyphenyl)-1H-imidazol-2-amine is a heterocyclic compound that features an imidazole ring substituted with a 4-methoxyphenyl group at the 5-position and an amine group at the 2-position. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine is the 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models .
Mode of Action
This compound interacts with its target, ALOX15, by inhibiting its catalytic activity in a substrate-specific manner . This interaction is believed to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, altering the enzyme’s activity .
Biochemical Pathways
The inhibition of ALOX15 affects the metabolic pathways of linoleic acid and arachidonic acid . These fatty acids are substrates for ALOX15, and their metabolites play a pathophysiological role in various conditions, including cancer and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on ALOX15. By inhibiting this enzyme, the compound can potentially alter the production of metabolites derived from linoleic acid and arachidonic acid, affecting various cellular processes and potentially leading to therapeutic effects .
Biochemical Analysis
Biochemical Properties
5-(4-Methoxyphenyl)-1H-imidazol-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of linoleate oxygenase activity of ALOX15 . This compound interacts with enzymes such as ALOX15, which is involved in lipid peroxidation. The interaction is substrate-specific, and the compound induces weaker inhibitory effects compared to indole derivatives . The nature of these interactions involves binding to the substrate-binding pocket of one monomer within the ALOX15 dimer, altering enzyme-inhibitor interactions and reducing inhibitory potency .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting the catalytic activity of ALOX15, which plays a role in cancer and inflammation models . The inhibition of ALOX15 affects cell signaling pathways, gene expression, and cellular metabolism. Specifically, it impacts the production of linoleic acid- and arachidonic acid-derived metabolites, which are crucial in inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the substrate-binding pocket of ALOX15, inhibiting its catalytic activity . This inhibition is substrate-specific and involves allosteric inhibition, where the inhibitor occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer . This interaction alters enzyme-inhibitor interactions, reducing the inhibitory potency of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the inhibitory effects of the compound on ALOX15 are sustained over time, but the potency may decrease due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of lipid peroxidation and reduced inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ALOX15 activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in lipid metabolism and increased oxidative stress . Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid peroxidation. The compound interacts with enzymes such as ALOX15, which catalyzes the oxidation of polyunsaturated fatty acids . This interaction affects metabolic flux and metabolite levels, particularly those derived from linoleic acid and arachidonic acid . The compound’s role in these pathways highlights its potential as a modulator of inflammatory responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is distributed throughout various tissues, with a preference for lipid-rich environments . Its localization and accumulation are influenced by its interactions with lipid-binding proteins and transporters involved in lipid metabolism .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The compound’s activity and function are influenced by its subcellular localization, as it interacts with enzymes and proteins involved in lipid metabolism and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-methoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution at the amine group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Methoxyphenyl)-1H-imidazol-2-amine has been studied for its potential as an inhibitor of enzymes such as lipoxygenases, which are involved in inflammatory processes . It has also been explored for its potential anticancer properties due to its ability to interfere with cellular signaling pathways. In addition, this compound is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound shares a similar structure but has an indole ring instead of an imidazole ring.
4-Methoxyphenylimidazole: This compound lacks the amine group at the 2-position but retains the methoxyphenyl substitution. It may have different reactivity and biological activity compared to 5-(4-Methoxyphenyl)-1H-imidazol-2-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxyphenyl group and the amine group allows for diverse chemical modifications and potential interactions with biological targets.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWLJKKTBJSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508435 | |
| Record name | 5-(4-Methoxyphenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60472-20-0 | |
| Record name | 5-(4-Methoxyphenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)
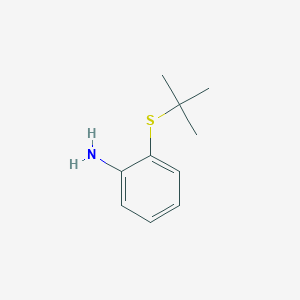
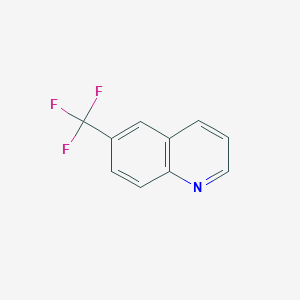

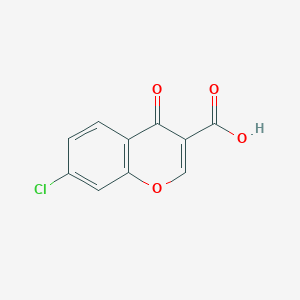
![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)
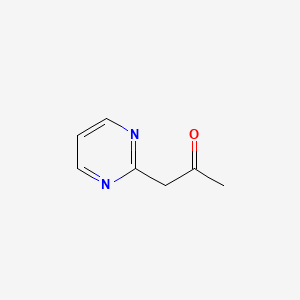

![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)
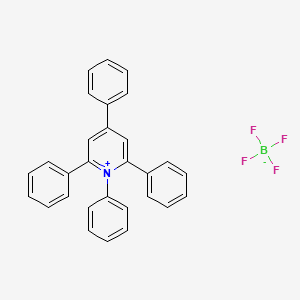
![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)
